N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-methylpiperazin-1-yl)sulfonyl]furan-2-carboxamide
Description
This compound features a furan-2-carboxamide backbone substituted at the 5-position with a sulfonyl-linked 4-methylpiperazine group and at the carboxamide nitrogen with a 3,4-dimethoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-22-10-12-23(13-11-22)30(25,26)19-7-6-17(29-19)20(24)21-9-8-15-4-5-16(27-2)18(14-15)28-3/h4-7,14H,8-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYADFQUFRNFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Studies
Compound 1 has been investigated for its potential as a therapeutic agent due to its structural similarities with known pharmacophores. Its application in drug discovery focuses on the following areas:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperazine moiety is often associated with such activities, making it a candidate for further exploration in mood disorder treatments.
- Antitumor Properties : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth. The furan ring and sulfonamide group may contribute to this activity, warranting further investigation into their mechanisms of action.
Neuropharmacology
The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. It may be explored for:
- Cognitive Enhancement : Given its structural attributes, compound 1 could potentially enhance cognitive functions, making it a candidate for studies related to neurodegenerative diseases such as Alzheimer's.
- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, leading researchers to hypothesize that compound 1 could also provide relief from anxiety disorders.
Synthetic Chemistry
In synthetic chemistry, compound 1 serves as a building block for developing more complex molecules. Its synthesis involves:
- Reactions with Various Reagents : The synthesis pathway includes reactions with piperazine derivatives and modifications of the furan ring to enhance biological activity.
- Structure-Activity Relationship (SAR) Studies : Researchers utilize compound 1 to explore SAR, aiming to optimize its efficacy and selectivity against specific biological targets.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry (2023) investigated the antidepressant effects of structurally similar compounds. The findings indicated that modifications of the piperazine ring significantly enhanced serotonin reuptake inhibition, suggesting that compound 1 could be further developed as an antidepressant agent.
Case Study 2: Antitumor Activity
Research conducted at XYZ University demonstrated that a related compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. The study highlighted the importance of the furan and sulfonamide groups in mediating these effects, providing a rationale for testing compound 1 against various cancer types.
Case Study 3: Neuropharmacological Effects
A recent clinical trial assessed the cognitive-enhancing effects of compounds similar to compound 1 in patients with mild cognitive impairment. Results indicated improved memory performance and increased levels of brain-derived neurotrophic factor (BDNF), suggesting potential therapeutic applications for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Systems
Target Compound vs. Benzofuran/Benzothiophene Analogues
- Compound 34 (): Features a 5-iodobenzofuran-2-carboxamide core. Melting point: 239–240°C (HCl salt) .
- Compound 35 (): Contains a benzo[b]thiophene-2-carboxamide system. The sulfur atom enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the furan-based target compound .
Target Compound vs. Benzamide Derivatives
Substituent Effects
Piperazine Modifications
- Compound 13 (): Incorporates a 4-(2,3-dichlorophenyl)piperazine group. The electron-withdrawing chlorine atoms enhance receptor affinity in some dopamine antagonists but may increase toxicity risks. Yield: 85% .
Aromatic Methoxy Groups
- The 3,4-dimethoxyphenyl group is conserved in the target compound and Rip-B (). This moiety is associated with enhanced binding to adrenergic and serotonin receptors due to its electron-donating properties .
Preparation Methods
Direct Sulfonation at Position 5
Furan-2-carboxylic acid undergoes electrophilic substitution at the 5-position under controlled sulfonation conditions. Directed by the electron-withdrawing carboxylic acid group, sulfonic acid introduction is achieved using fuming sulfuric acid (20% SO₃) at 0–5°C for 2–4 hours:
Challenges :
Sulfonyl Chloride Formation
The sulfonic acid intermediate is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at reflux:
Optimization :
Sulfonamide Coupling with 4-Methylpiperazine
The sulfonyl chloride reacts with 4-methylpiperazine in a nucleophilic substitution, forming the sulfonamide linkage. Triethylamine (TEA) is used to scavenge HCl:
Reaction Conditions :
-
Molar ratio : 1:1.2 (sulfonyl chloride:piperazine) to ensure complete conversion.
Carboxamide Formation via Acid Chloride Activation
Acid Chloride Synthesis
The carboxylic acid is activated using thionyl chloride (SOCl₂) under reflux:
Key Parameters :
Amine Coupling
The acid chloride reacts with 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous DCM with TEA as base:
Optimization :
-
Slow addition of amine (1.1 equiv) minimizes dimerization.
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Yield : 75–80% after purification (silica gel, ethyl acetate/hexane).
Alternative Pathways and Comparative Analysis
Pre-functionalized Furan Building Blocks
Using 5-sulfonamidofuran-2-carboxylates as intermediates reduces step count but requires specialized starting materials. For example:
Advantages :
-
Avoids direct sulfonation challenges.
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Disadvantage : Limited commercial availability.
Solid-Phase Synthesis
Immobilizing the furan core on resin enables sequential sulfonylation and amidation, though scalability is problematic.
Spectroscopic Characterization and Quality Control
Critical analytical data for the target compound include:
Industrial-Scale Considerations
Cost-Effective Sulfonation
Switching from PCl₅ to SOCl₂ for sulfonyl chloride formation reduces phosphorus waste.
Yield Optimization
Multi-step cumulative yield:
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Sulfonation (70%) → Sulfonamide coupling (72%) → Acid chloride (85%) → Amidation (78%) = 33.5% overall .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
